2-(2,2-dimethyloxolan-3-yl)acetic acid
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Overview
Description
2-(2,2-Dimethyloxolan-3-yl)acetic acid is a versatile chemical compound with the molecular formula C8H14O3. It is characterized by the presence of an oxolane ring substituted with two methyl groups and an acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyloxolan-3-yl)acetic acid typically involves the reaction of 2,2-dimethyloxolane with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyloxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivative.
Reduction: This reaction can reduce the compound to its corresponding alcohol.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxo derivative, while reduction may yield an alcohol .
Scientific Research Applications
2-(2,2-Dimethyloxolan-3-yl)acetic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(5,5-Dimethyloxolan-3-yl)acetic acid: Similar in structure but with different substitution patterns on the oxolane ring.
(2-Methyl-(1,3)dioxolan-2-yl)-acetic acid: Contains a dioxolane ring instead of an oxolane ring.
Uniqueness
2-(2,2-Dimethyloxolan-3-yl)acetic acid is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1880831-38-8 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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